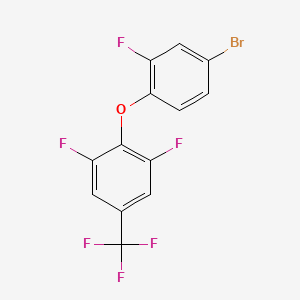

2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Beschreibung

This compound is a polyhalogenated aromatic ether characterized by a central benzene ring substituted with three key groups:

- A 1,3-difluoro substitution pattern.

- A 5-(trifluoromethyl) group.

- A 4-bromo-2-fluoro-phenoxy ether-linked substituent.

Eigenschaften

Molekularformel |

C13H5BrF6O |

|---|---|

Molekulargewicht |

371.07 g/mol |

IUPAC-Name |

2-(4-bromo-2-fluorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H5BrF6O/c14-7-1-2-11(8(15)5-7)21-12-9(16)3-6(4-10(12)17)13(18,19)20/h1-5H |

InChI-Schlüssel |

CNUAZXIHLRQKGK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)F)OC2=C(C=C(C=C2F)C(F)(F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a halogenated benzene compound under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a strong base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(4-Brom-2-fluor-phenoxy)-1,3-difluor-5-(trifluormethyl)benzol hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung in der Medikamentenforschung und -entwicklung.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende und krebshemmende Wirkungen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet, wie z. B. Flüssigkristallen und Polymeren.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Brom-2-fluor-phenoxy)-1,3-difluor-5-(trifluormethyl)benzol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Halogenatome und die Etherbindung der Verbindung ermöglichen es ihr, starke Wechselwirkungen mit biologischen Makromolekülen einzugehen, wodurch deren Aktivität möglicherweise gehemmt oder moduliert wird. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and ether linkage allow it to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The table below compares the target compound with key analogs identified in the evidence:

Key Differences and Implications

Halogen Substitution: The target compound and 2-(2-Bromo-5-iodo-phenoxy)...benzene () share bromine and fluorine, but iodine in the latter increases molecular weight and alters reactivity (e.g., iodine’s role in cross-coupling reactions) . 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]...benzene () has additional fluorine atoms on the phenyl ring, enhancing electronegativity and stability .

Functional Groups: The bromomethyl analog () lacks the ether linkage, making it more reactive toward nucleophilic substitution compared to the target’s stable ether bond . Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate () introduces an ester group, broadening its utility in ester hydrolysis or transesterification reactions .

Physicochemical Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.